Ortho-Substitution Imparts Unique Physicochemical Profile Compared to Meta and Para Analogs
The ortho-substitution of the benzoic acid core in the target compound results in a distinct set of predicted physicochemical properties relative to its regioisomers. For instance, 2-(5-methyl-2-furyl)benzoic Acid exhibits a predicted acid dissociation constant (pKa) of 3.74±0.36 . While predicted pKa values for the meta and para isomers are not widely reported in the same authoritative databases, the ortho-substituted benzoic acid class typically exhibits a higher pKa than its para-substituted counterpart due to steric hindrance and intramolecular hydrogen bonding effects, which are not possible in the para isomer [1]. Similarly, the predicted LogP of 2.95±0.36 is notably lower than the LogP of 3.66 reported for 4-(5-methyl-2-furyl)benzoic acid , indicating a measurable difference in hydrophobicity driven by the substitution pattern.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | pKa: 3.74±0.36 (Predicted); LogP: 2.95 (Predicted) [REFS-1, REFS-3] |
| Comparator Or Baseline | 4-(5-methyl-2-furyl)benzoic acid (CAS 53782-63-1) with LogP: 3.66 ; Class-level inference for pKa trend. |
| Quantified Difference | LogP difference of -0.71 between the target and its para analog. pKa trend is qualitatively inferred from ortho vs. para benzoic acid behavior. |
| Conditions | Predicted values using standard cheminformatics tools (e.g., ACD/Labs). |
Why This Matters
The lower LogP and unique pKa directly influence solubility in biological media and chromatographic behavior, making the target compound a more polar and potentially better candidate for applications requiring aqueous compatibility compared to the more hydrophobic para isomer.
- [1] Fringuelli, F., et al. (1971). Heteroaromatic rings as substituents. Part III. The electronic effects of the 2-furyl group. Journal of the Chemical Society B: Physical Organic, 1971, 1158-1163. View Source
